

# Murrangatin diacetate chemical structure and properties

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## Compound of Interest

Compound Name: Murrangatin diacetate

Cat. No.: B15593814

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## Murrangatin Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information on **murrangatin diacetate**. It is important to note that specific experimental data for **murrangatin diacetate** is limited. Much of the biological activity data presented herein is based on studies of its parent compound, murrangatin.

## Introduction

**Murrangatin diacetate** is a natural product belonging to the coumarin class of compounds. It is the diacetylated derivative of murrangatin, a compound isolated from plants of the Rutaceae family, such as *Murraya exotica* and *Rauia resinosa*. Coumarins are a well-studied class of phytochemicals known for their diverse pharmacological activities. This technical guide aims to provide a comprehensive overview of the chemical structure, properties, and potential biological activities of **murrangatin diacetate**, with a focus on its relevance to researchers in drug discovery and development.

## Chemical Structure and Properties

**Murrangatin diacetate** is characterized by a coumarin core substituted with a methoxy group and a diacetoxy-butenyl side chain.

Chemical Structure:

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of **murrangatin diacetate** is presented in Table 1.

Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>20</sub> O <sub>7</sub>	[1][2]
Molecular Weight	360.36 g/mol	[1][2]
IUPAC Name	2H-1-Benzopyran-2-one, 8- [(1R,2S)-1,2-bis(acetyloxy)-3-methyl-3-buten-1-yl]-7-methoxy-, rel-(+)-	N/A
CAS Number	51650-59-0	[1][2]
SMILES	COc1ccc2ccc(=O)oc2c1-- INVALID-LINK----INVALID-LINK--C(C)=C	[1][2]
Appearance	Powder	N/A
Storage Temperature	-20°C	[1][2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	N/A

Note: Some physical properties such as melting and boiling points have not been experimentally determined for **murrangatin diacetate** and are therefore not included.

## Synthesis and Characterization

### Proposed Synthesis: Acetylation of Murrangatin

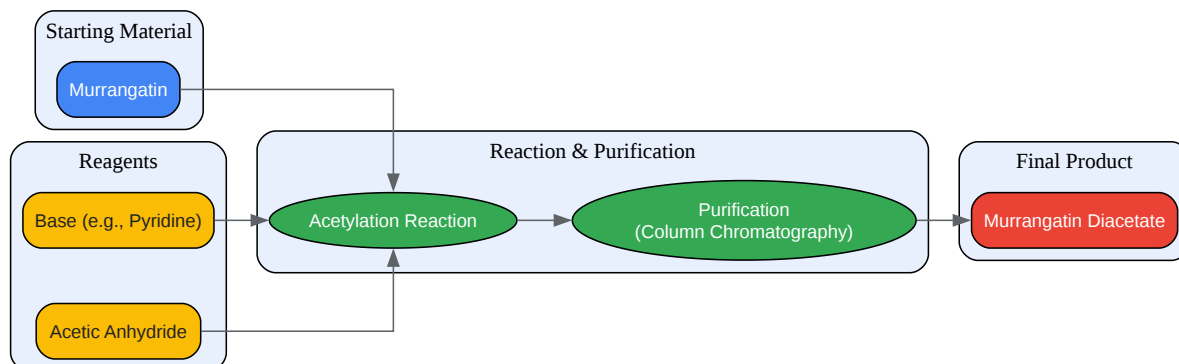
While a specific protocol for the synthesis of **murrangatin diacetate** has not been found in the reviewed literature, a standard acetylation procedure for hydroxyl-containing natural products

can be proposed. The synthesis would involve the reaction of murrangatin with an acetylating agent, such as acetic anhydride, in the presence of a base catalyst like pyridine or a milder base like potassium carbonate.

#### Proposed Experimental Protocol:

- **Dissolution:** Dissolve murrangatin in a suitable anhydrous solvent (e.g., pyridine or a mixture of dichloromethane and triethylamine).
- **Acetylation:** Add acetic anhydride to the solution in excess.
- **Reaction:** Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up:** Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the product with an organic solvent such as ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

#### DOT Script for Proposed Synthesis Workflow:



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Caption: Proposed workflow for the synthesis of **Murrangatin Diacetate**.

## Characterization

The structure of the synthesized **murrangatin diacetate** would be confirmed using standard spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would confirm the presence of the acetyl groups and the overall structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic ester carbonyl stretches.

## Biological Activity and Mechanism of Action

Note: The following data on biological activity is for the parent compound, murrangatin, as there is a lack of specific studies on **murrangatin diacetate**. The acetylation of hydroxyl groups can

significantly alter the biological activity of a compound.

## Anti-Angiogenic Activity of Murrangatin

Murrangatin has been shown to possess anti-angiogenic properties.<sup>[3][4]</sup> Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

Experimental Findings on Murrangatin:

- **Inhibition of HUVEC Migration:** Murrangatin significantly inhibited the migration of Human Umbilical Vein Endothelial Cells (HUVECs).<sup>[4]</sup>

Concentration of Murrangatin	Inhibition of HUVEC Migration (%)
Low	6.7
Medium	16.6
High	65.4

Note: The specific concentrations designated as "Low," "Medium," and "High" were not explicitly quantified in the source material.

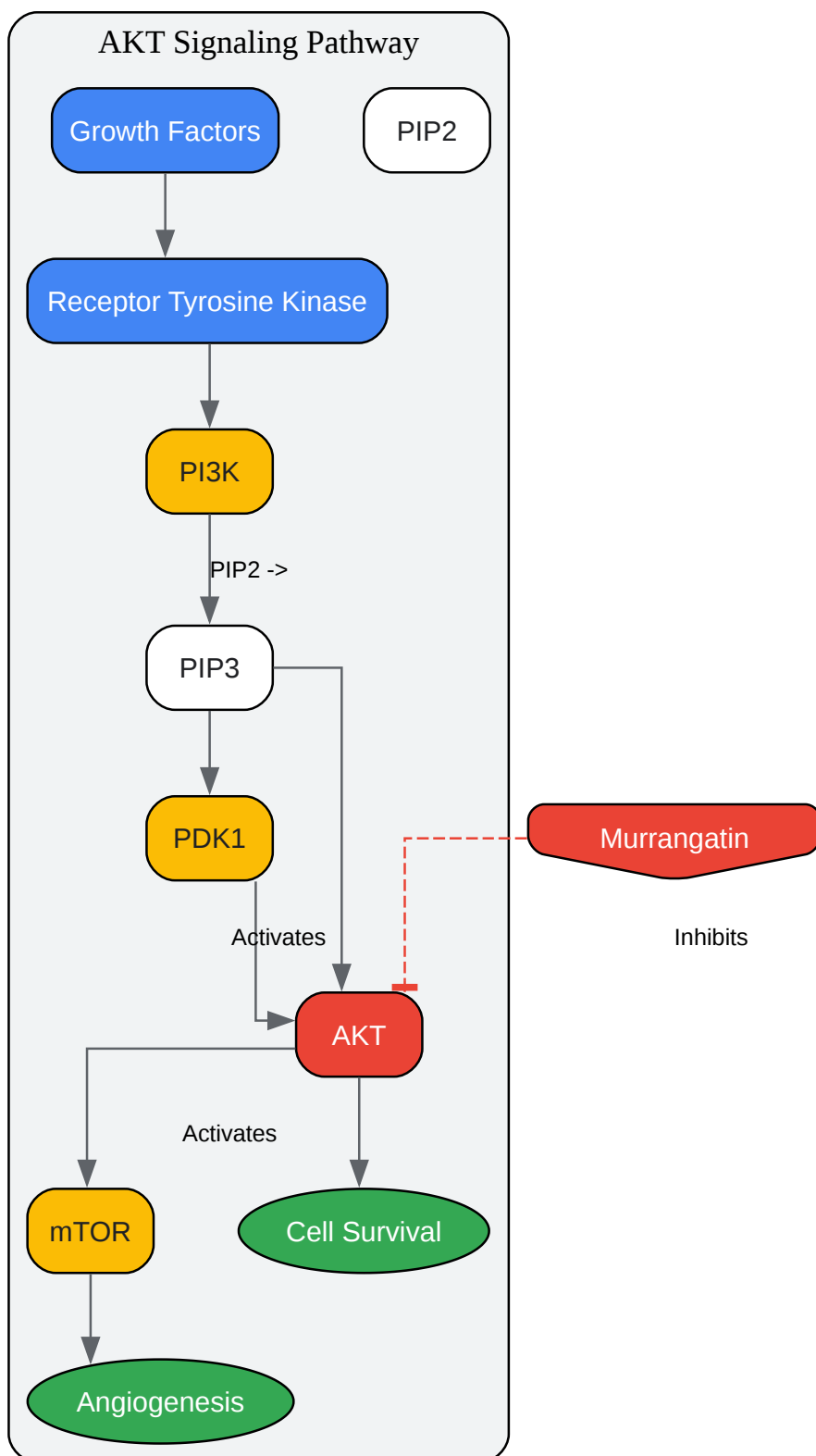
## Potential Anti-Cancer Activity of Murrangatin

The anti-angiogenic effects of murrangatin suggest its potential as an anti-cancer agent.<sup>[3][4]</sup> By inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen, it may impede tumor growth.

## Mechanism of Action: Inhibition of AKT Signaling Pathway

Studies on murrangatin suggest that its anti-angiogenic effects are mediated, at least in part, through the inhibition of the AKT signaling pathway.<sup>[3][4]</sup> The PI3K/AKT pathway is a crucial signaling cascade that regulates cell proliferation, survival, and angiogenesis.

DOT Script for Murrangatin's Proposed Mechanism of Action:



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Caption: Proposed mechanism of action of Murrangatin via inhibition of the AKT signaling pathway.

## Future Directions

The biological activities of the parent compound, murrangatin, suggest that **murrangatin diacetate** may also possess interesting pharmacological properties. Future research should focus on:

- **Synthesis and Characterization:** Development of a robust and scalable synthesis protocol for **murrangatin diacetate** and its full spectroscopic characterization.
- **Biological Evaluation:** In-depth investigation of the biological activities of **murrangatin diacetate**, including its anti-cancer, anti-inflammatory, and antiviral properties.
- **Mechanism of Action Studies:** Elucidation of the specific molecular targets and signaling pathways modulated by **murrangatin diacetate**.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of analogs of **murrangatin diacetate** to understand the key structural features required for its biological activity.

## Conclusion

**Murrangatin diacetate** is a natural product derivative with a well-defined chemical structure. While specific biological data for the diacetate form is currently lacking, the known anti-angiogenic and potential anti-cancer activities of its parent compound, murrangatin, make it an interesting candidate for further investigation in the field of drug discovery. The proposed synthesis and detailed biological evaluation of **murrangatin diacetate** are crucial next steps to unlock its therapeutic potential.

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